3-Iodo-6-phenyl-5azaindole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-iodo-6-phenyl-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IN2/c14-11-8-16-13-6-12(15-7-10(11)13)9-4-2-1-3-5-9/h1-8,16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEUIVYCSFGIFQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C3C(=C2)NC=C3I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Functionalization of 3 Iodo 6 Phenyl 5azaindole Derivatives
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been extensively applied to the functionalization of azaindole systems. researchgate.net The iodo-substituent at the C3 position of 3-iodo-6-phenyl-5azaindole serves as an excellent electrophilic partner in these transformations.
Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a widely used method for the formation of aryl-aryl bonds, owing to its mild reaction conditions and the commercial availability of a diverse range of boronic acids and esters. nih.govtcichemicals.com This reaction has been successfully employed for the derivatization of iodo-azaindoles. The general scheme involves the reaction of an aryl iodide with an aryl boronic acid in the presence of a palladium catalyst and a base. nih.gov
For instance, the coupling of DNA-conjugated aryl iodides with various (hetero)aryl boronic acids has been achieved using a water-soluble Na2PdCl4/sSPhos catalytic system at 37°C. nih.gov This highlights the reaction's compatibility with sensitive biological molecules. The reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the trend: Ar-I > Ar-Br > Ar-OTf >> Ar-Cl. tcichemicals.com Electron-withdrawing substituents on the aryl halide tend to increase the reaction rate, while electron-donating groups can slow it down. researchgate.net
Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on Aryl Halides
| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Product Yield |
| ortho-bromoanilines | Benzyl, alkyl, aryl, alkenyl, and heteroaromatic boronic esters | CataXCium A Pd G3 | - | - | Good to excellent |
| Iodobenzene | Phenylboronic acid | Immobilized Pd catalyst | - | Ethylene glycol monomethyl ether/water | Complete conversion |
| Aryl iodides | (Hetero)aryl boronic acids | Na2PdCl4/sSPhos | - | Water/acetonitrile (B52724) | Good to excellent |
| Aryl halides | Phenylboronic acid | PolyHIPE-supported Pd catalyst | - | - | - |
Sonogashira Cross-Coupling for Alkyne Introduction
The Sonogashira cross-coupling reaction provides a reliable method for the introduction of alkyne moieties onto aromatic and vinylic systems. wikipedia.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgorganic-chemistry.org The reaction is instrumental in the synthesis of conjugated enynes and arylalkynes. libretexts.org
The mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. wikipedia.orgyoutube.com While traditionally requiring anhydrous and anaerobic conditions, newer protocols have been developed that are more tolerant of air and moisture. organic-chemistry.org The Sonogashira reaction has found broad applications in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.org
Table 2: Key Features of the Sonogashira Cross-Coupling Reaction
| Feature | Description |
| Reactants | Terminal alkyne and an aryl or vinyl halide. wikipedia.org |
| Catalysts | A palladium(0) catalyst and a copper(I) cocatalyst. libretexts.org |
| Base | Typically an amine base, such as triethylamine. youtube.com |
| Bond Formed | A carbon-carbon bond between a sp-hybridized carbon of the alkyne and a sp2-hybridized carbon of the halide. researchgate.net |
| Applications | Synthesis of complex molecules, including pharmaceuticals like tazarotene and SIB-1508Y (Altinicline). wikipedia.org |
Stille Coupling and Heck Reactions
While the Suzuki-Miyaura and Sonogashira reactions are prevalent, other palladium-catalyzed cross-coupling reactions like the Stille and Heck reactions also offer valuable strategies for the functionalization of azaindoles. mdpi.com The Heck reaction, for instance, enables the formation of C(sp²)–C(sp²) bonds through the coupling of aryl halides with alkenes. researchgate.net A palladium-catalyzed 6-endo-selective alkyl-Heck reaction of unactivated alkyl iodides has been developed to synthesize 5-phenyl-1,2,3,6-tetrahydropyridine derivatives, which are important structural motifs in bioactive molecules. nih.govorganic-chemistry.org This particular reaction proceeds through a hybrid palladium-radical mechanism. organic-chemistry.org
C-H Functionalization Strategies on Azaindole Scaffolds
Direct C-H functionalization has emerged as a powerful and atom-economical approach for the modification of heterocyclic compounds, including azaindoles. researchgate.netnih.gov This strategy avoids the need for pre-functionalization of the starting material, thereby reducing the number of synthetic steps. nih.gov
Direct C-H Activation for Derivatization
Transition metal-catalyzed C-H activation allows for the direct coupling of a C-H bond with a variety of reaction partners. researchgate.net For azaindole scaffolds, this approach has been utilized to introduce new functional groups at specific positions. The 7-azaindole (B17877) moiety itself can act as an intrinsic directing group for the N-aryl-C-H functionalization of N-aryls under transition metal catalysis, allowing for the installation of various functional groups at the ortho-position of the N-aryl substituent. sioc-journal.cn
Regioselectivity in C-H Functionalization of Azaindoles
Achieving regioselectivity in the C-H functionalization of azaindoles is a significant challenge due to the presence of multiple potentially reactive C-H bonds. nih.gov The outcome of the reaction is often dictated by the directing group, the catalyst, and the reaction conditions. For instance, the regioselective functionalization of 7-azaindole has been achieved through a controlled annular isomerism of a carbamoyl directing group. scispace.comnih.gov This strategy allows for selective metalation and subsequent electrophilic quench at either the C-6 or C-2 position. scispace.comnih.gov
The inherent reactivity of the azaindole nucleus also plays a role. The five-membered pyrrole (B145914) ring is generally more electron-rich and thus more susceptible to electrophilic attack than the six-membered pyridine (B92270) ring. nih.gov However, by employing appropriate directing groups and catalytic systems, it is possible to achieve functionalization on the less reactive six-membered ring. nih.gov
Use of Intrinsic Directing Groups in Azaindole Functionalization
The functionalization of azaindole scaffolds can be strategically guided by the inherent structural features of the molecule, which act as intrinsic directing groups. In the case of 3-iodo-6-phenyl-5-azaindole, the nitrogen atom of the pyridine ring plays a crucial role in directing C-H activation and subsequent functionalization reactions. This intrinsic directing ability avoids the need for the introduction and subsequent removal of external directing groups, thus enhancing synthetic efficiency.
Research on related azaindole systems has demonstrated the utility of the pyridyl nitrogen in directing palladium-catalyzed C-H arylation. For instance, the N-oxide of the pyridine ring in 7-azaindole derivatives has been shown to facilitate regioselective direct arylation of the azine ring. acs.orgnih.govnih.gov This strategy involves the formation of a palladacycle intermediate, where the metal center is coordinated to the pyridyl nitrogen, thereby activating a specific C-H bond for functionalization. While direct C-H functionalization of the 6-phenyl-5-azaindole core specifically directed by the pyridine nitrogen has not been extensively reported for the 3-iodo derivative, the principles established for other azaindole isomers suggest a high potential for such transformations.
The phenyl group at the 6-position can also influence the regioselectivity of functionalization reactions, either through steric hindrance or by modulating the electronic properties of the azaindole ring system.
Electrophilic and Nucleophilic Substitution Reactions
The electronic nature of the 5-azaindole (B1197152) ring system, characterized by the electron-donating pyrrole ring fused to the electron-withdrawing pyridine ring, dictates its susceptibility to both electrophilic and nucleophilic attack. The 3-iodo-6-phenyl-5-azaindole derivative presents a particularly interesting case due to the interplay of the iodo and phenyl substituents.
Electrophilic Substitution: The pyrrole moiety of the azaindole ring is generally more susceptible to electrophilic attack than the pyridine ring. The C3 position is typically the most reactive site for electrophilic substitution in azaindoles, akin to indoles. However, in the subject compound, this position is already substituted with an iodine atom. Electrophilic iodination of 1-arylated 7-azaindoles has been shown to proceed selectively at the C3 position. nih.gov This suggests that other electrophilic substitution reactions on the 6-phenyl-5-azaindole core, if the C3 position were unsubstituted, would likely occur at this site. With the C3 position blocked, electrophilic attack might be directed to other positions on the pyrrole or even the phenyl ring, depending on the reaction conditions and the nature of the electrophile.
Nucleophilic Substitution: The pyridine ring of the 5-azaindole system is inherently electron-deficient and therefore susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups or upon N-oxide formation. The iodine atom at the C3 position is a good leaving group, making this site prone to nucleophilic substitution. This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and carbon nucleophiles, providing a powerful tool for the diversification of the 3-iodo-6-phenyl-5-azaindole scaffold.
Furthermore, concerted nucleophilic aromatic substitution (cSNAr) reactions have been recognized as a potential mechanism for substitution on electron-deficient aromatic systems. nih.gov The reactivity of the 3-iodo-6-phenyl-5-azaindole towards various nucleophiles opens avenues for the synthesis of novel derivatives with potential applications in various fields.
Derivatization at Nitrogen Atoms of the Azaindole Ring
The nitrogen atoms of the 5-azaindole ring, both in the pyrrole and pyridine moieties, are key sites for derivatization, which can significantly influence the compound's reactivity, solubility, and biological activity.
N-Protection and Deprotection Strategies
The protection of the pyrrole nitrogen (N1) is a common strategy in the synthesis and functionalization of azaindoles to prevent unwanted side reactions and to modulate the reactivity of the ring system. A variety of protecting groups can be employed, with the choice depending on the stability required for subsequent reaction steps and the ease of removal.
Commonly used protecting groups for the indole (B1671886) nitrogen include tert-butyloxycarbonyl (Boc) and (trimethylsilyl)ethoxymethyl (SEM). The Boc group is widely used due to its stability under many reaction conditions and its relatively straightforward removal under acidic conditions or via thermal cleavage. researchgate.net The SEM group is also a robust protecting group that can be removed under specific conditions, such as treatment with fluoride ions or strong acids. encyclopedia.pub
The selection of an appropriate N-protection strategy is crucial for the successful functionalization of 3-iodo-6-phenyl-5-azaindole. For instance, N-protection is often a prerequisite for metal-catalyzed cross-coupling reactions to avoid catalyst deactivation and to improve solubility.
Table 1: Common N-Protecting Groups for Azaindoles and their Deprotection Conditions
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, base (e.g., DMAP, NaH) | Acidic conditions (e.g., TFA, HCl), Thermal |
| (Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, base (e.g., NaH) | Fluoride source (e.g., TBAF), Strong acid |
| Tosyl | Ts | TsCl, base (e.g., pyridine) | Strong base (e.g., NaOH, LiOH) |
| Benzyl | Bn | BnBr, base (e.g., NaH) | Hydrogenolysis (e.g., H₂, Pd/C) |
N-Arylation Reactions and their Influence on Reactivity
N-arylation of the azaindole core introduces an aryl substituent at the pyrrole nitrogen, which can significantly alter the electronic properties and steric environment of the molecule. This modification can influence the regioselectivity of subsequent functionalization reactions and is a key strategy for the synthesis of compounds with diverse biological activities.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is widely employed for the N-arylation of indoles and related heterocycles. nih.govsemanticscholar.org This reaction typically involves the coupling of an aryl halide or triflate with the N-H of the azaindole in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is critical for the efficiency of the reaction and can be tailored to the specific substrates.
The introduction of an aryl group at the N1 position can influence the reactivity of the 3-iodo-6-phenyl-5-azaindole in several ways. Electronically, the N-aryl group can either withdraw or donate electron density, thereby affecting the nucleophilicity of the pyrrole ring and the susceptibility of the pyridine ring to nucleophilic attack. Sterically, a bulky N-aryl group can hinder access to certain positions on the azaindole core, thus directing subsequent reactions to less sterically encumbered sites.
Spectroscopic and Analytical Characterization Methodologies in Azaindole Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for characterizing azaindole derivatives. The analysis of chemical shifts (δ), coupling constants (J), and signal multiplicities allows for the precise assignment of each hydrogen and carbon atom in the molecular framework of 3-Iodo-6-phenyl-5azaindole.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the azaindole core and the phenyl substituent. The proton at the C2 position of the pyrrole (B145914) ring typically appears as a singlet in the downfield region. The protons at C4 and C7 on the pyridine (B92270) ring would appear as singlets, with their exact chemical shifts influenced by the deshielding effect of the adjacent nitrogen atom and the phenyl group. The protons of the C6-phenyl group would exhibit characteristic multiplets in the aromatic region.
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon atom bearing the iodine (C3) is expected to show a signal at a relatively upfield chemical shift due to the heavy atom effect of iodine. Conversely, the carbon attached to the phenyl group (C6) and the carbons of the phenyl ring itself will resonate in the typical aromatic region. The presence of the nitrogen atom in the pyridine ring (C5 and the bridgehead carbon) will also cause a downfield shift for adjacent carbon atoms.
Based on data from structurally similar iodo-indoles and substituted azaindoles, the following table outlines the anticipated chemical shifts. rsc.orgmdpi.com
| Atom | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| H2 | 7.5 - 8.5 (singlet) | - |
| H4 | 8.0 - 9.0 (singlet) | - |
| H7 | 8.5 - 9.5 (singlet) | - |
| Phenyl-H | 7.2 - 7.8 (multiplets) | - |
| NH | 11.0 - 12.5 (broad singlet) | - |
| C2 | 125 - 135 | - |
| C3 | 80 - 95 | - |
| C3a (bridgehead) | 130 - 140 | - |
| C4 | 140 - 150 | - |
| C6 | 135 - 145 | - |
| C7 | 145 - 155 | - |
| C7a (bridgehead) | 120 - 130 | - |
| Phenyl-C | 125 - 140 | - |
Note: These are estimated values and can vary based on the solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Purity Assessment
Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the confident determination of a compound's molecular formula.
For this compound (C₁₃H₉IN₂), the expected monoisotopic mass can be calculated. This value would be compared against the experimental value obtained from an HRMS analysis, typically using electrospray ionization (ESI). The observation of the molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated exact mass would confirm the molecular formula. rsc.org The isotopic pattern of the molecular ion peak would also be characteristic, showing the presence of one iodine atom.
| Parameter | Value |
| Molecular Formula | C₁₃H₉IN₂ |
| Calculated Monoisotopic Mass | 319.9865 u |
| Expected [M+H]⁺ (HRMS) | 320.9943 m/z |
| Expected [M+Na]⁺ (HRMS) | 342.9762 m/z |
Chromatographic Techniques for Compound Isolation and Purity
Chromatography is essential for both the purification of synthesized compounds and the assessment of their purity. Thin Layer Chromatography and High-Performance Liquid Chromatography are standard methods used in azaindole research.
Thin Layer Chromatography (TLC) is a rapid and cost-effective method used to monitor the progress of a chemical reaction. mdpi.com By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and eluting it with an appropriate solvent system (e.g., ethyl acetate/petroleum ether or dichloromethane/methanol), the consumption of starting materials and the formation of the product can be visualized, often under UV light. rsc.org The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system. The appearance of a new spot corresponding to the product and the disappearance of the reactant spots indicate the reaction's progression.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. For purity assessment of this compound, a reverse-phase HPLC method is typically employed. google.com The compound is passed through a column packed with a nonpolar stationary phase (like C18) and eluted with a polar mobile phase (such as a gradient of water and acetonitrile (B52724) or methanol). A UV detector is commonly used to monitor the eluent. A pure sample will ideally show a single peak in the chromatogram. The area under the peak is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination, often expressed as a percentage of the total peak area.
| HPLC Parameter | Typical Condition |
| Column | Reverse-Phase C18 |
| Mobile Phase | Acetonitrile/Water or Methanol/Water (often with 0.1% TFA or Formic Acid) |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV at 254 nm or Diode Array Detector (DAD) |
| Column Temperature | Ambient or controlled (e.g., 40 °C) |
Advanced Techniques for Structural Confirmation (e.g., X-ray Crystallography for related compounds)
While NMR and MS can define the constitution and molecular formula of a compound, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure. This technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles within a crystal lattice.
Theoretical and Computational Investigations of 3 Iodo 6 Phenyl 5azaindole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of molecules. These methods provide insights that are often difficult to obtain through experimental means alone.
Computational studies on analogous azaindole structures have demonstrated that DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d)), can provide reliable geometries and electronic properties. nih.govresearchgate.net The calculated energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
For 3-Iodo-6-phenyl-5azaindole, the HOMO is expected to be localized primarily on the electron-rich azaindole ring system, while the LUMO may have significant contributions from the phenyl ring and the carbon-iodine bond. The precise distribution and energies of these orbitals, however, would be determined by detailed DFT calculations.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -1.8 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 2.5 D | Provides insight into the molecule's polarity. |
DFT calculations can also be used to predict the most likely sites for chemical reactions. Molecular Electrostatic Potential (MEP) maps, for instance, visualize the electron density around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atom in the pyridine (B92270) ring is expected to be a region of negative electrostatic potential, making it a likely site for protonation or interaction with electrophiles.
Furthermore, Fukui functions can be calculated to provide a more quantitative measure of a site's susceptibility to electrophilic, nucleophilic, or radical attack. researchgate.net In the case of electrophilic attack, the regions with the highest value of the Fukui function for electrophilic attack (f+) would be the most susceptible. It is anticipated that the electron-rich positions of the azaindole ring would be the primary sites for electrophilic aromatic substitution. The presence of the iodine atom at the 3-position could also influence the regioselectivity of such reactions.
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to study the interactions between a small molecule (ligand) and a larger molecule, typically a protein. These methods are invaluable in drug discovery for predicting how a molecule might bind to a biological target.
Molecular docking simulations can be performed to predict the preferred binding orientation of this compound within the active site of a protein. The azaindole scaffold is known to be a "privileged structure" in medicinal chemistry, capable of forming key interactions with various protein targets, particularly kinases. nih.gov Docking studies with this compound would involve placing the molecule in the binding pocket of a selected protein and evaluating the potential non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds.
The nitrogen atoms of the azaindole core can act as hydrogen bond acceptors, while the N-H group can be a hydrogen bond donor. The phenyl group can engage in hydrophobic and π-π stacking interactions. The iodine atom at the 3-position is capable of forming halogen bonds, which are increasingly recognized as important interactions in ligand-protein binding. The results of such a study would be a set of possible binding poses ranked by a scoring function, which estimates the binding affinity.
Table 2: Hypothetical Ligand-Protein Interactions for this compound
| Interaction Type | Potential Interacting Residues (Example) |
| Hydrogen Bond | Asp, Glu, Ser |
| Hydrophobic Interaction | Leu, Val, Ile |
| π-π Stacking | Phe, Tyr, Trp |
| Halogen Bond | Backbone carbonyl oxygen |
Reaction Mechanism Elucidation via Computational Methods
Computational methods can be employed to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and determine the most energetically favorable route. This is particularly useful for understanding reactions such as substitutions, cross-coupling reactions, or enzymatic transformations.
For instance, the mechanism of a Suzuki or Sonogashira cross-coupling reaction at the iodine-bearing 3-position could be investigated. DFT calculations would be used to model the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. Such studies provide valuable insights into reaction feasibility, selectivity, and potential byproducts. Computational studies have been instrumental in understanding the mechanisms of enzymatic halogenation, which could provide a basis for investigating potential biotransformations of this compound. nih.govresearchgate.net
Conformational Analysis and Tautomerism Studies
The three-dimensional shape (conformation) of a molecule is crucial to its function. For this compound, the primary conformational flexibility arises from the rotation of the phenyl group relative to the azaindole core. Computational methods can be used to perform a conformational search to identify the most stable conformers and the energy barriers between them. This is typically done by systematically rotating the dihedral angle between the two ring systems and calculating the energy at each step.
Tautomerism is another important aspect to consider for azaindole derivatives. nih.gov The proton on the pyrrole (B145914) nitrogen can potentially migrate to the nitrogen in the pyridine ring, resulting in a different tautomeric form. Quantum chemical calculations can be used to determine the relative energies of these tautomers in the gas phase and in different solvents. nih.gov For 5-azaindole (B1197152), the N1-H tautomer is generally the most stable, but the relative stability can be influenced by substituents and the surrounding environment. nih.gov These studies are critical for a complete understanding of the chemical properties of this compound.
Advanced Applications in Chemical Synthesis and As Building Blocks
Role as Precursors for Complex Heterocyclic Systems
The presence of the iodo group at the C3 position renders 3-Iodo-6-phenyl-5-azaindole an excellent substrate for numerous cross-coupling reactions. This reactivity is the cornerstone of its utility as a precursor for elaborate heterocyclic systems, enabling chemists to introduce a variety of substituents and build molecular complexity in a controlled manner.
The carbon-iodine bond at the C3 position is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-X (where X is a heteroatom) bond formation. nih.gov This allows for the introduction of a wide array of functional groups, leading to diverse polyfunctionalized 5-azaindole (B1197152) derivatives.
Key transformations include:
Suzuki-Miyaura Coupling: Reacting 3-Iodo-6-phenyl-5-azaindole with various aryl or heteroaryl boronic acids or esters introduces new aromatic or heteroaromatic rings at the C3 position. nih.gov This is one of the most common methods for creating 3,6-disubstituted 5-azaindole scaffolds.
Sonogashira Coupling: The reaction with terminal alkynes, catalyzed by palladium and copper, installs an alkyne moiety at the C3 position. nih.gov These alkynyl derivatives are themselves versatile intermediates for further transformations, such as cyclizations or click chemistry.
Heck Coupling: This reaction allows for the introduction of alkenyl groups at the C3 position.
Buchwald-Hartwig Amination: This transformation enables the formation of C-N bonds, allowing for the synthesis of 3-amino-5-azaindole derivatives by coupling the iodo-azaindole with a range of primary or secondary amines.
Carbonylative Couplings: Reactions performed under a carbon monoxide atmosphere can introduce carbonyl-containing functionalities, such as esters, amides, or ketones, at the C3 position.
The strategic use of these reactions on the 3-Iodo-6-phenyl-5-azaindole core allows for the systematic and modular synthesis of libraries of compounds with diverse functionalities. This is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. nih.gov
| Reaction Type | Coupling Partner | Catalyst/Conditions (Typical) | Resulting C3-Substituent | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | Aryl/Heteroaryl | nih.gov |
| Sonogashira Coupling | R-C≡CH | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | Alkynyl | nih.gov |
| Heck Coupling | Alkene | Pd(OAc)₂, ligand, base | Alkenyl | mdpi.com |
| Buchwald-Hartwig Amination | R₂NH | Pd catalyst, ligand, base | Amino (NR₂) | mdpi.com |
Beyond simple substitution, 3-Iodo-6-phenyl-5-azaindole can be employed in reaction cascades to construct more complex, multi-cyclic systems. Functional groups introduced at the C3 position can undergo subsequent intramolecular reactions to form fused or spirocyclic ring systems.
For example, a substituent introduced via Sonogashira coupling can be designed to contain another reactive moiety that can cyclize onto the azaindole core. Similarly, an ortho-functionalized aryl group introduced via Suzuki coupling can undergo an intramolecular cyclization, leading to the formation of a new ring fused to the pyrrole (B145914) portion of the azaindole. While specific examples starting directly from 3-Iodo-6-phenyl-5-azaindole are not extensively documented, the synthetic logic follows established methodologies in indole (B1671886) and azaindole chemistry. baranlab.org The Larock indole synthesis, for instance, demonstrates a powerful method for creating substituted indoles and azaindoles via palladium-catalyzed annulation, highlighting the potential for similar complex cyclizations. baranlab.org
Utility in Medicinal Chemistry-Oriented Synthesis Programs
Azaindole scaffolds are recognized as "privileged structures" in medicinal chemistry, meaning they are capable of binding to a variety of biological targets. nih.govpharmablock.com They are bioisosteres of indoles and purines, and the nitrogen atom in the pyridine (B92270) ring can modulate physicochemical properties and act as a hydrogen bond acceptor, potentially enhancing binding affinity and selectivity for a target protein. pharmablock.com 3-Iodo-6-phenyl-5-azaindole is an ideal starting material for synthetic programs aimed at discovering new therapeutic agents. nih.gov
Chemical probes are essential tools for studying the function of proteins and elucidating biological pathways. The synthesis of potent and selective probes requires a scaffold that can be easily and systematically modified. 3-Iodo-6-phenyl-5-azaindole provides such a scaffold. By leveraging the cross-coupling reactions described previously, chemists can generate a focused library of derivatives where different chemical groups are explored at the C3 position. This systematic variation allows for the fine-tuning of a compound's affinity and selectivity for its target. For instance, in kinase inhibitor discovery programs, the azaindole core can act as a hinge-binding motif, while substituents at the C3 and C6 positions can be optimized to interact with other regions of the ATP-binding pocket, thereby controlling potency and selectivity. nih.gov
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds in drug discovery. youtube.com This approach starts by screening small, low-molecular-weight compounds ("fragments") that typically bind to a biological target with low affinity. mdpi.com Once a fragment hit is identified, it is optimized into a more potent, lead-like molecule through synthetic chemistry. nih.gov
3-Iodo-6-phenyl-5-azaindole is an ideal intermediate for the "fragment growing" or "fragment linking" stage of an FBDD program. nih.govpharmablock.com For example, if a smaller fragment (e.g., 6-phenyl-5-azaindole) is identified as a binder, 3-Iodo-6-phenyl-5-azaindole can be used to synthetically "grow" the fragment by adding various substituents at the C3 position. This allows for the exploration of the chemical space around the initial fragment to find key interactions that improve binding affinity and lead to a potent inhibitor. The azaindole scaffold itself is a well-known fragment used in FBDD, particularly in the development of kinase inhibitors. pharmablock.comnih.gov
| FBDD Stage | Description | Application of 3-Iodo-6-phenyl-5-azaindole |
|---|---|---|
| Fragment Identification | Screening a library of small molecules to identify low-affinity binders. | The core 6-phenyl-5-azaindole could be a primary fragment hit. |
| Fragment Growing | Synthetically elaborating a fragment hit to increase its size and interactions with the target, thereby improving potency. | Serves as the key intermediate to add diverse chemical groups at the C3-position via cross-coupling. |
| Fragment Linking | Connecting two or more fragments that bind to adjacent sites on the target. | Can be used to attach a linker or another fragment pharmacophore at the C3-position. |
Future Research Directions and Perspectives
Exploration of Novel and Sustainable Synthetic Routes
The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research should focus on novel synthetic routes to 3-iodo-6-phenyl-5-azaindole and its derivatives that prioritize sustainability. researchgate.net Key areas of exploration include:
C-H Activation/Iodination: Direct C-H activation followed by iodination of the 6-phenyl-5-azaindole core presents an atom-economical alternative to traditional multi-step syntheses. researchgate.net Investigating various directing groups and catalysts could lead to highly regioselective and efficient processes.
Flow Chemistry: The application of flow chemistry could offer significant advantages in terms of safety, scalability, and reproducibility for the synthesis of 3-iodo-6-phenyl-5-azaindole. Continuous-flow processes can enable precise control over reaction parameters, potentially leading to higher yields and purities. pharmablock.com
Metal-Free Cycloisomerization: Exploring metal-free cycloisomerization reactions of appropriately substituted pyridine (B92270) precursors could provide a more sustainable and cost-effective route to the 5-azaindole (B1197152) core, which can then be iodinated. acs.org
Photocatalysis and Electrocatalysis: The use of visible light photocatalysis or electrocatalysis for the synthesis and functionalization of azaindoles is a rapidly growing field. researchgate.net These methods often proceed under mild conditions and can offer unique reactivity patterns, providing a green alternative to conventional methods.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| C-H Activation/Iodination | Atom economy, reduced waste | Development of selective catalysts and directing groups |
| Flow Chemistry | Scalability, safety, reproducibility | Optimization of reactor design and reaction conditions |
| Metal-Free Cycloisomerization | Cost-effectiveness, sustainability | Design of novel precursors and reaction promoters |
| Photocatalysis/Electrocatalysis | Mild reaction conditions, unique reactivity | Discovery of new photocatalysts and electrochemical setups |
Investigation of Underexplored Reactivity Profiles
The iodine atom at the C3-position of 3-iodo-6-phenyl-5-azaindole is a versatile handle for a variety of transformations. While its use in standard cross-coupling reactions is established, there is considerable scope to explore less common reactivity profiles. nih.gov
Transition Metal-Catalyzed Reactions: Beyond standard Suzuki and Sonogashira couplings, the reactivity of the C-I bond can be harnessed in a wider array of transition metal-catalyzed reactions. nih.gov This includes exploring its participation in Heck, Stille, and Buchwald-Hartwig amination reactions to introduce diverse functionalities.
Iodine(III) Chemistry: Oxidation of the iodide to a hypervalent iodine(III) species could open up new avenues for functionalization. These reactive intermediates can participate in a range of transformations, including acting as electrophiles for the introduction of various nucleophiles.
Radical Reactions: The C-I bond can be homolytically cleaved to generate a C3-centered radical. This radical species could then participate in various addition and cyclization reactions, providing access to novel molecular architectures.
Advanced Computational Studies for Rational Design
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. mdpi.com Advanced computational studies can provide valuable insights into the properties and reactivity of 3-iodo-6-phenyl-5-azaindole, guiding the rational design of new derivatives with desired characteristics.
Density Functional Theory (DFT) Studies: DFT calculations can be employed to predict the electronic structure, reactivity, and spectroscopic properties of 3-iodo-6-phenyl-5-azaindole and its derivatives. rsc.org This can aid in understanding its reactivity in various chemical transformations and in designing molecules with specific electronic properties.
Molecular Docking and Dynamics: For medicinal chemistry applications, molecular docking and molecular dynamics simulations can be used to predict the binding modes and affinities of 3-iodo-6-phenyl-5-azaindole derivatives to biological targets such as protein kinases. nih.govnih.gov This can help in prioritizing compounds for synthesis and biological evaluation.
Prediction of Physicochemical Properties: Computational methods can be used to predict key physicochemical properties such as solubility, lipophilicity (LogP), and pKa. nih.gov This information is crucial for optimizing the drug-like properties of new compounds.
| Computational Method | Application in Research | Potential Outcome |
| Density Functional Theory (DFT) | Predicting reactivity and electronic properties | Rationalizing reaction outcomes and designing novel materials |
| Molecular Docking | Simulating binding to biological targets | Identifying potential drug candidates |
| Molecular Dynamics | Assessing conformational stability of ligand-protein complexes | Understanding dynamic binding interactions |
| QSAR/QSPR | Predicting physicochemical and biological properties | Guiding lead optimization in drug discovery |
Expanding the Scope of Functionalization at All Azaindole Positions
While the C3-iodo group provides a primary site for modification, achieving comprehensive structure-activity relationships requires the ability to functionalize all positions of the 5-azaindole ring system. pharmablock.comrsc.org Future efforts should be directed towards developing methodologies for the selective modification of other positions.
C-H Functionalization: The development of regioselective C-H functionalization methods for the pyridine and pyrrole (B145914) rings of the 5-azaindole core is a high-priority research area. This would allow for the direct introduction of substituents without the need for pre-functionalized starting materials.
Directed Ortho-Metalation (DoM): The nitrogen atom in the pyridine ring can act as a directing group for ortho-metalation, allowing for the selective functionalization of the C4 and C6 positions.
Halogen Dance Reactions: Under specific basic conditions, the iodine atom at C3 might be induced to "dance" to other positions on the pyrrole ring, providing a route to otherwise inaccessible isomers.
Development of Regioselective and Stereoselective Transformations
The development of regioselective and stereoselective reactions is crucial for the synthesis of complex molecules with well-defined three-dimensional structures.
Regioselective Reactions: For derivatives of 3-iodo-6-phenyl-5-azaindole with multiple potential reaction sites, developing highly regioselective transformations is essential. This can be achieved through the careful choice of catalysts, ligands, and reaction conditions. researchgate.net
Asymmetric Catalysis: The introduction of chiral centers into derivatives of 3-iodo-6-phenyl-5-azaindole is of significant interest for pharmaceutical applications. The development of asymmetric catalytic methods for the functionalization of this scaffold would be a major advance.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Iodo-6-phenyl-5azaindole, and how can reaction conditions be optimized?
- Methodological Answer : Begin with a Pd-catalyzed cross-coupling or direct iodination of the indole scaffold. Optimize reaction parameters (e.g., catalyst loading, temperature, solvent polarity) using a factorial design of experiments (DoE) to identify critical variables. Monitor purity via HPLC and adjust stoichiometry to minimize byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use / NMR to confirm regioselectivity of iodination and phenyl substitution. Complement with high-resolution mass spectrometry (HRMS) for molecular weight validation. IR spectroscopy can identify functional groups (e.g., C-I stretching at ~500 cm). For crystallinity analysis, employ X-ray diffraction if single crystals are obtainable .
Q. What are the common applications of this compound in academic research?
- Methodological Answer : This compound is primarily used as a precursor in medicinal chemistry for Suzuki-Miyaura couplings to generate diversely substituted azaindoles. Its iodine moiety facilitates further functionalization, making it valuable in kinase inhibitor development or fluorescence probe synthesis. Validate utility through structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound?
- Methodological Answer : Conduct systematic reproducibility studies under controlled conditions (e.g., inert atmosphere, standardized reagent purity). Compare results across multiple analytical methods (e.g., GC-MS vs. HPLC). Use statistical tools like ANOVA to identify outliers or confounding variables. Cross-reference solvent effects and catalytic systems from prior literature to isolate discrepancies .
Q. What computational approaches are suitable for predicting the electronic properties of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Validate against experimental UV-Vis spectra. Use molecular docking simulations to hypothesize binding interactions with biological targets, such as ATP-binding pockets .
Q. How to assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Design accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Sample at intervals (e.g., 24h, 48h) and quantify degradation via LC-MS. Apply Arrhenius kinetics to extrapolate shelf-life. For light sensitivity, expose to UV/visible light and monitor photodegradation products .
Q. What strategies are effective for designing biological assays to evaluate this compound’s activity?
- Methodological Answer : Prioritize target-specific assays (e.g., kinase inhibition using ADP-Glo™). Include positive/negative controls and dose-response curves (IC determination). For cytotoxicity, use MTT assays on cell lines with varying genetic backgrounds. Validate selectivity via counter-screening against unrelated enzymes or receptors .
Data Contradiction and Analysis
Q. How to address conflicting results in the catalytic efficiency of this compound derivatives?
- Methodological Answer : Re-examine synthetic protocols for hidden variables (e.g., trace moisture, oxygen sensitivity). Perform kinetic isotope effects (KIE) studies to probe mechanistic pathways. Collaborate with independent labs for blinded validation. Publish raw datasets and analytical parameters to enable meta-analyses .
Research Design Considerations
Q. What criteria should guide the formulation of hypotheses involving this compound?
- Methodological Answer : Develop hypotheses grounded in prior SAR data (e.g., iodine’s role in halogen bonding). Ensure testability by defining measurable outcomes (e.g., ≥10% increase in binding affinity). Avoid overly broad questions; instead, focus on mechanistic insights or structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
